molecular formula C11H19F3N2O5 B12316234 2-(2-Aminopropanoylamino)-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

2-(2-Aminopropanoylamino)-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12316234
M. Wt: 316.27 g/mol
InChI Key: WNPZWVQFOYTDAF-UHFFFAOYSA-N
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Description

D-Alanyl-D-leucine trifluoroacetate (D-Ala-D-Leu-OH TFA) is a synthetic dipeptide composed of D-alanine and D-leucine, combined with trifluoroacetic acid. This compound is primarily used in proteomics research and has a molecular formula of C9H18N2O3•C2HF3O2, with a molecular weight of 347.31 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ala-D-Leu-OH TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of D-Ala-D-Leu-OH TFA follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Ala-D-Leu-OH TFA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction could result in reduced peptides .

Scientific Research Applications

D-Ala-D-Leu-OH TFA is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of D-Ala-D-Leu-OH TFA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • D-Alanyl-D-valine trifluoroacetate
  • D-Alanyl-D-isoleucine trifluoroacetate
  • D-Alanyl-D-phenylalanine trifluoroacetate

Uniqueness

D-Ala-D-Leu-OH TFA is unique due to its specific combination of D-alanine and D-leucine, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it valuable for specific research applications .

Properties

Molecular Formula

C11H19F3N2O5

Molecular Weight

316.27 g/mol

IUPAC Name

2-(2-aminopropanoylamino)-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)

InChI Key

WNPZWVQFOYTDAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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